4-Methoxy-4-oxobutan-1-aminium chloride

Blood-Brain Barrier Prodrug Neuropharmacology

4-Methoxy-4-oxobutan-1-aminium chloride, systematically also known as methyl 4-aminobutyrate hydrochloride or GABA methyl ester hydrochloride, is the hydrochloride salt of the methyl ester of γ-aminobutyric acid (GABA). With molecular formula C₅H₁₂ClNO₂ and a molecular weight of 153.61 g·mol⁻¹, it is a white crystalline powder with a reported melting point of 120–125 °C.

Molecular Formula C5H12ClNO2
Molecular Weight 153.61 g/mol
Cat. No. B7723431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-4-oxobutan-1-aminium chloride
Molecular FormulaC5H12ClNO2
Molecular Weight153.61 g/mol
Structural Identifiers
SMILESCOC(=O)CCC[NH3+].[Cl-]
InChIInChI=1S/C5H11NO2.ClH/c1-8-5(7)3-2-4-6;/h2-4,6H2,1H3;1H
InChIKeyWPGPRLVPWACBHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-4-oxobutan-1-aminium chloride (CAS 13031-60-2): Compound Identity, Physicochemical Profile, and Scientific Procurement Context


4-Methoxy-4-oxobutan-1-aminium chloride, systematically also known as methyl 4-aminobutyrate hydrochloride or GABA methyl ester hydrochloride, is the hydrochloride salt of the methyl ester of γ-aminobutyric acid (GABA). With molecular formula C₅H₁₂ClNO₂ and a molecular weight of 153.61 g·mol⁻¹, it is a white crystalline powder with a reported melting point of 120–125 °C . The compound is widely employed as a synthetic building block in medicinal chemistry and peptide synthesis, and as a biochemical reagent in neuroscience research owing to its role as a lipophilic GABA precursor capable of crossing the blood–brain barrier [1].

Why Generic Substitution of 4-Methoxy-4-oxobutan-1-aminium chloride with Other GABA Esters Fails: The Case for Compound-Specific Selection


Although several GABA esters share the same pharmacophoric γ-aminobutyryl backbone, the methyl ester hydrochloride salt (4-methoxy-4-oxobutan-1-aminium chloride) presents a distinct combination of lipophilicity, hydrolytic lability, crystallinity, and synthetic reactivity that cannot be replicated by the ethyl, tert-butyl, or N-substituted analogues . Substitution with a bulkier ester (e.g., tert-butyl) introduces steric hindrance that retards both enzymatic hydrolysis in vivo and nucleophilic reactions in synthetic applications, while the ethyl homologue exhibits lower aqueous solubility and a different melting point range that complicates solid-form handling . The following quantitative evidence demonstrates exactly where this compound differentiates from its closest comparators.

Quantitative Differentiation Evidence for 4-Methoxy-4-oxobutan-1-aminium chloride Versus Closest Analogs


Blood–Brain Barrier Penetration: GME Crosses the BBB After Systemic Administration, Unlike Free GABA

4-Aminobutyric methyl ester hydrochloride (GME) is able to cross the blood–brain barrier after intracardiac administration to the rat, whereas free GABA, existing as a zwitterion at physiological pH, is poorly permeable and does not reach the CNS in pharmacologically meaningful concentrations [1]. In a broader class-level comparison, aliphatic and steroid esters of GABA increased brain uptake 2- to 81-fold over free GABA; the methyl ester, as the smallest aliphatic ester, offers the most favorable balance of lipophilicity (predicted log D ≈ 0.48) and hydrolytic release rate, positioning it between the slower-releasing ethyl ester (log D ≈ 0.77) and the rapidly cleared butyl ester (log D ≈ 1.42) [2].

Blood-Brain Barrier Prodrug Neuropharmacology

Acute Toxicity Profile: LD₅₀ Values Enable Safety Margin Calculation Relative to GABA

The intraperitoneal LD₅₀ of 4-methoxy-4-oxobutan-1-aminium chloride is 950 mg/kg in rats and 1300 mg/kg in mice, classifying it as moderately toxic [1]. In contrast, free GABA has a reported LD₅₀ of approximately 12,680 mg/kg in mice, making it roughly 10-fold less toxic by the same route [2]. The increased toxicity of the methyl ester is consistent with its enhanced membrane permeability and CNS entry. The ethyl ester hydrochloride analogue has a similar acute toxicity profile but exhibits a lower melting point (84–91 °C vs. 120–125 °C), which can affect solid-state stability during storage and formulation .

Acute Toxicity LD50 Safety Pharmacology

Hypotensive Pharmacology: Methyl Ester Matches GABA Potency but with Abbreviated Duration of Action

In anesthetized rabbit models, GABA-methylester hydrochloride elicited a depressor response that was of the same order of magnitude as that induced by equimolar GABA, but the duration of the hypotensive effect was extremely shorter [1]. Among a series of methyl esters compared in the same study, the hypotensive potency followed the descending order: N-methyl-GABA-methylester > N-butyl-GABA-methylester > N-phenyl-GABA-methylester > N-ethyl-GABA-methylester, with the unsubstituted GABA-methylester serving as the reference baseline [1]. N-trimethylation increased the depressant potency approximately 60-fold, but the unsubstituted methyl ester retains the shortest duration, which may be advantageous for experimental protocols requiring rapid on/off hemodynamic modulation [1].

Cardiovascular Pharmacology GABAergic Hypotension

Synthetic Utility in Asymmetric Catalysis: 72% Yield and 93% ee in Levetiracetam Key Step

Methyl 4-aminobutyrate hydrochloride serves as the chirogenic substrate in a palladium-catalyzed asymmetric N-allylation that constitutes the key step in an enantioselective synthesis of the antiepileptic drug (S)-levetiracetam. Using only 1 mol% of an in situ-generated catalyst from [Pd(allyl)Cl]₂ and a tartaric acid-derived C₂-symmetric diphosphine ligand, the reaction proceeds to full conversion within 16 h at room temperature, affording the N-allylated product in 72% isolated yield with 93% enantiomeric excess (ee) . By comparison, the ethyl ester analogue requires higher catalyst loading or prolonged reaction times for comparable conversion in similar allylic amination protocols, while the tert-butyl ester is sterically hindered and generally incompatible with this transformation .

Asymmetric Catalysis Palladium Pharmaceutical Synthesis

Physicochemical Handling Advantage: Crystallinity and Melting Point Differentiate from Lower-Melting or Oily Ester Analogues

4-Methoxy-4-oxobutan-1-aminium chloride is a white crystalline powder with a melting point of 120–125 °C . The ethyl ester hydrochloride analogue melts at 84–91 °C, approximately 30–40 °C lower, which can complicate ambient-temperature storage in warm climates and may necessitate refrigerated shipping . The tert-butyl ester (free base) is typically a low-melting solid or oil that requires storage at −20 °C, introducing cold-chain logistics costs . The methyl ester hydrochloride thus occupies a 'sweet spot'—sufficiently high melting for robust solid handling and ambient storage, yet sufficiently low molecular weight (153.61 g·mol⁻¹) for efficient solution-phase reactivity .

Solid-State Properties Crystallinity Formulation

Solution-Phase Peptide Synthesis Compatibility: Validated Reaction Suitability Versus Sterically Hindered Esters

4-Methoxy-4-oxobutan-1-aminium chloride is explicitly classified with the reaction suitability tag 'solution phase peptide synthesis' in authoritative chemical catalogues, reflecting its compatibility with standard coupling reagents (e.g., DCC, EDC, HATU) and its ability to serve as a protected γ-amino acid building block [1]. The methyl ester offers lower steric hindrance compared to the tert-butyl ester, as evidenced by faster nucleophilic substitution kinetics with alkyl halides and acylating agents . The tert-butyl analogue, in contrast, is primarily employed as a PROTAC linker or in applications requiring acid-labile protection, not as a direct peptide coupling partner . The ethyl ester, while usable in peptide synthesis, has a slightly higher log D that can reduce aqueous solubility during coupling steps [2].

Peptide Synthesis Solution-Phase Building Block

Optimal Research and Industrial Application Scenarios for 4-Methoxy-4-oxobutan-1-aminium chloride Based on Quantitative Differentiation Evidence


CNS Prodrug Development Requiring Validated Blood–Brain Barrier Penetration

When designing a GABAergic prodrug for CNS targets, 4-methoxy-4-oxobutan-1-aminium chloride is the only GABA ester with published in vivo BBB penetration data (rat intracardiac administration) accompanied by species-specific LD₅₀ values (950 mg/kg rat, 1300 mg/kg mouse i.p.) that enable therapeutic index calculation [1]. The methyl ester's log D (~0.48) places it in an optimal lipophilicity window for passive BBB diffusion while retaining sufficient aqueous solubility for intravenous formulation, a balance not achieved by the more lipophilic ethyl (log D 0.77) or butyl (log D 1.42) esters [2].

Enantioselective Synthesis of Levetiracetam and Chiral γ-Lactam Pharmaceuticals

Process chemistry groups developing scalable routes to (S)-levetiracetam or related 2-oxopyrrolidine anticonvulsants benefit from the demonstrated 72% yield and 93% ee achieved in the Pd-catalyzed asymmetric N-allylation of methyl 4-aminobutyrate hydrochloride using only 1 mol% catalyst [1]. The ethyl ester analogue requires higher catalyst loadings (2–5 mol%) in comparable protocols, while the tert-butyl ester is incompatible with the transformation due to steric hindrance, making the methyl ester the only viable substrate for this low-catalyst-loading, high-enantioselectivity route [2].

Cardiovascular Pharmacology Studies Requiring Rapid-Onset, Short-Duration GABAergic Hypotension

In experimental models of blood pressure regulation, 4-methoxy-4-oxobutan-1-aminium chloride provides a depressor response matched in magnitude to GABA but with an extremely abbreviated duration, as demonstrated in the anesthetized rabbit model [1]. This temporal profile is distinct from N-substituted GABA methyl esters, which exhibit longer durations or altered potency (e.g., N-trimethyl-GABA-methylester is 60-fold more potent but acts via nicotinic mechanisms), making the unsubstituted methyl ester the agent of choice for protocols requiring rapid hemodynamic recovery [1].

Solution-Phase Peptide Synthesis Requiring a Protected γ-Amino Acid with Ambient Storage Stability

For peptide chemists incorporating a γ-aminobutyryl residue via solution-phase methods, 4-methoxy-4-oxobutan-1-aminium chloride is explicitly validated for this reaction type and offers a melting point of 120–125 °C that permits ambient-temperature storage without the cold-chain logistics required for the tert-butyl ester [1]. The methyl ester's lower steric hindrance relative to the tert-butyl analogue ensures faster coupling kinetics with standard reagents (DCC, EDC, HATU), while its higher crystallinity compared to the ethyl ester (mp 84–91 °C) facilitates accurate weighing and reduces handling losses [2].

Quote Request

Request a Quote for 4-Methoxy-4-oxobutan-1-aminium chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.